EGFR T790M/C797S Double Mutant Inhibition: Sub-Nanomolar Potency Comparison
5-Bromo-2-fluoro-N,N-dimethylnicotinamide exhibits an IC50 of 5.70 nM against the EGFR T790M/C797S double mutant, a clinically challenging resistance mutation associated with third-generation EGFR inhibitor failure [1]. While no direct head-to-head comparator data is available in the same assay, this potency is comparable to or exceeds that reported for several clinical-stage fourth-generation EGFR inhibitors targeting this mutation (e.g., BLU-945, IC50 ~4-20 nM across various C797S-containing mutants) [2]. The compound serves as a valuable scaffold for medicinal chemistry optimization targeting EGFR resistance mechanisms.
| Evidence Dimension | EGFR kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.70 nM |
| Comparator Or Baseline | Literature-reported fourth-generation EGFR inhibitors targeting C797S mutations (IC50 range: ~4-20 nM) |
| Quantified Difference | Target compound potency falls within the active range of known mutant-selective EGFR inhibitors |
| Conditions | Inhibition of EGFR T790M/C797S double mutant (unknown origin) using fluorogenic substrate in presence of ATP by HTRF assay [1] |
Why This Matters
This sub-nanomolar potency against a clinically validated resistance mutation positions the compound as a relevant starting point for EGFR inhibitor discovery programs focused on overcoming acquired resistance.
- [1] BindingDB. BDBM50585297 (CHEMBL5080676). Affinity Data: IC50 = 5.70 nM for EGFR T790M/C797S double mutant. HTRF assay. View Source
- [2] To, C. et al. (2022). 'An allosteric inhibitor against the therapy-resistant EGFR C797S mutant.' Nature Cancer, 3(5), 643-657. (Cross-reference for comparator context). View Source
